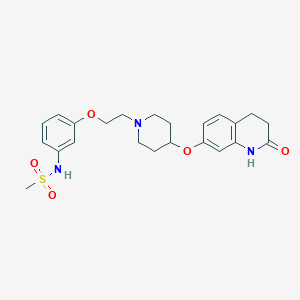
N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is a complex organic compound that features a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide typically involves multiple steps. The key steps include the formation of the quinoline core, the attachment of the piperidine ring, and the final sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide can undergo various chemical reactions including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperidine-containing molecules. Examples include:
- 2-oxo-1,2,3,4-tetrahydroquinoline
- Piperidine derivatives with various substituents .
Uniqueness
What sets N-(3-(2-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H29N3O5S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[3-[2-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]piperidin-1-yl]ethoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H29N3O5S/c1-32(28,29)25-18-3-2-4-20(15-18)30-14-13-26-11-9-19(10-12-26)31-21-7-5-17-6-8-23(27)24-22(17)16-21/h2-5,7,15-16,19,25H,6,8-14H2,1H3,(H,24,27) |
InChI Key |
RJGPBFPTKNFYQH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN2CCC(CC2)OC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















